molecular formula C7H3ClF3IO B8132300 4-Chloro-2-iodo-5-trifluoromethyl-phenol

4-Chloro-2-iodo-5-trifluoromethyl-phenol

Cat. No.: B8132300
M. Wt: 322.45 g/mol
InChI Key: AHUDFOWSYUSIOM-UHFFFAOYSA-N
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Description

4-Chloro-2-iodo-5-trifluoromethyl-phenol is an organic compound with the molecular formula C7H3ClF3IO It is characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-iodo-5-trifluoromethyl-phenol typically involves multi-step organic reactions. One common method includes the halogenation of a phenol derivative, followed by the introduction of trifluoromethyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation and trifluoromethylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-iodo-5-trifluoromethyl-phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide or potassium fluoride in polar solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts in the presence of base and boronic acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated phenols, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-2-iodo-5-trifluoromethyl-phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-Chloro-2-iodo-5-trifluoromethyl-phenol exerts its effects involves interactions with specific molecular targets. The presence of halogen atoms and the trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-iodo-5-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine: Similar in structure but with a pyridine ring.

    3-Chloro-5-iodo-trifluoromethylbenzene: Similar halogenation pattern but lacks the phenol group.

    2-Chloro-3-trifluoromethyl-4-iodopyridine: Contains a pyridine ring and similar halogenation.

Uniqueness

4-Chloro-2-iodo-5-trifluoromethyl-phenol is unique due to the combination of its halogenated phenol structure and the presence of a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various applications.

Properties

IUPAC Name

4-chloro-2-iodo-5-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3IO/c8-4-2-5(12)6(13)1-3(4)7(9,10)11/h1-2,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUDFOWSYUSIOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)I)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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